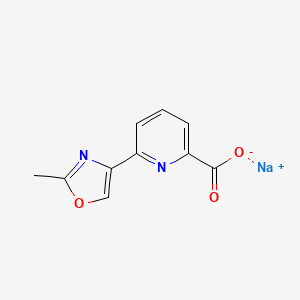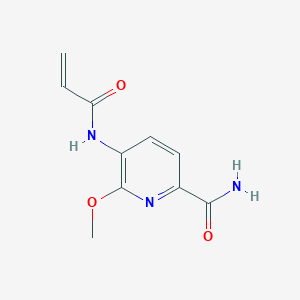
6-Methoxy-5-(prop-2-enoylamino)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-5-(prop-2-enoylamino)pyridine-2-carboxamide, also known as MPAC, is a chemical compound that has been of interest to scientific researchers due to its potential applications in various fields. MPAC has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied.
Mechanism of Action
6-Methoxy-5-(prop-2-enoylamino)pyridine-2-carboxamide has been shown to inhibit hCA II and hAChE through a competitive inhibition mechanism. The compound binds to the active site of the enzyme, preventing the substrate from binding and inhibiting the enzyme's activity. This compound has also been shown to bind to metal ions, such as copper (II) and zinc (II), through the nitrogen and oxygen atoms in the pyridine and carboxamide groups, respectively.
Biochemical and Physiological Effects:
This compound has been shown to have no significant cytotoxic effects on human cells at concentrations up to 100 μM. However, at higher concentrations, this compound has been shown to induce apoptosis in cancer cells. This compound has also been shown to have antioxidant properties, reducing the production of reactive oxygen species in cells.
Advantages and Limitations for Lab Experiments
6-Methoxy-5-(prop-2-enoylamino)pyridine-2-carboxamide has several advantages for use in lab experiments, including its low cytotoxicity, fluorescent properties, and ability to inhibit enzymes. However, its low solubility in water and limited stability in solution may limit its use in certain experiments.
Future Directions
There are several future directions for 6-Methoxy-5-(prop-2-enoylamino)pyridine-2-carboxamide research, including the development of more efficient synthesis methods, the study of its potential therapeutic applications in diseases such as glaucoma, epilepsy, and Alzheimer's disease, and the development of this compound-based fluorescent probes for the detection of metal ions in biological systems. Additionally, the use of this compound as a potential anticancer agent and its effects on other biological pathways warrant further investigation.
Synthesis Methods
6-Methoxy-5-(prop-2-enoylamino)pyridine-2-carboxamide has been synthesized using different methods, including the reaction of 2-amino-5-methoxypyridine with acryloyl chloride and subsequent reaction with acetic anhydride. The yield of this method is 65-70%. Another method involves the reaction of 2-amino-5-methoxypyridine with ethyl acrylate, followed by the reaction with acetic anhydride. The yield of this method is 70-75%.
Scientific Research Applications
6-Methoxy-5-(prop-2-enoylamino)pyridine-2-carboxamide has been used in scientific research as a potential inhibitor of enzymes, such as human carbonic anhydrase II (hCA II) and human acetylcholinesterase (hAChE). Inhibitors of these enzymes have been studied for their potential therapeutic applications in diseases such as glaucoma, epilepsy, and Alzheimer's disease. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions, such as copper (II) and zinc (II).
properties
IUPAC Name |
6-methoxy-5-(prop-2-enoylamino)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-3-8(14)12-7-5-4-6(9(11)15)13-10(7)16-2/h3-5H,1H2,2H3,(H2,11,15)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYIZEVWBZWYGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C(=O)N)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-7-(3-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2888908.png)
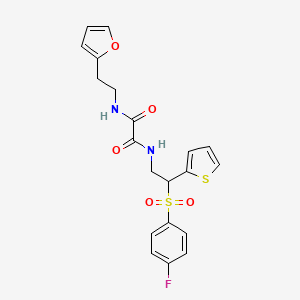
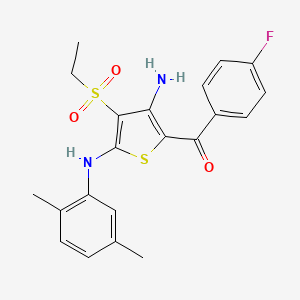
![ethyl 1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B2888914.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2888916.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3,3-diphenylpropanoate](/img/structure/B2888917.png)
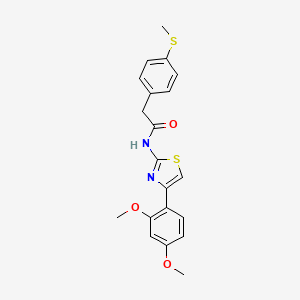
![2-Methylpropyl 5-[4-(benzyloxy)phenyl]-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2888921.png)
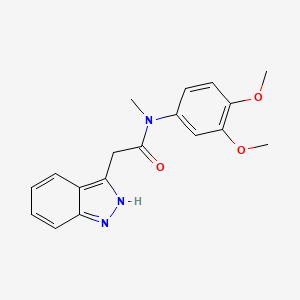
![N-(5-chloro-2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2888927.png)


